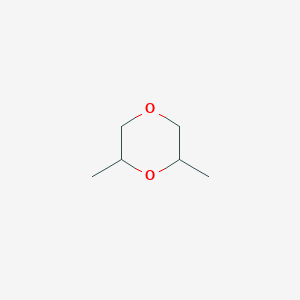

2,6-Dimethyl-1,4-dioxane

Description

Contextualization within Cyclic Ether Chemistry

Cyclic ethers are organic compounds that feature an oxygen atom integrated into a ring structure. fiveable.me Their stability is generally enhanced compared to their acyclic counterparts due to the rigidity of the ring structure, which minimizes conformational changes. fiveable.me The size of the ring, the number and position of oxygen atoms, and the presence of substituents all influence the physical and chemical properties of cyclic ethers, such as their boiling point, polarity, and solubility. fiveable.me

Larger cyclic ethers, including tetrahydrofuran (B95107) and dioxane, are noted for their utility as solvents in organic chemistry. fiveable.me Dioxane itself is a heterocyclic organic compound classified as an ether. wikipedia.org The 1,4-dioxane (B91453) molecule is conformationally flexible, readily interconverting between chair and boat forms. wikipedia.org

Rationale for Investigation of Substituted 1,4-Dioxane Systems

The investigation into substituted 1,4-dioxane systems is driven by their wide-ranging applications and the intriguing chemical properties conferred by the substituent groups. The presence and position of substituents, such as the two methyl groups in 2,6-dimethyl-1,4-dioxane, significantly influence the compound's chemical properties and reactivity. solubilityofthings.com These structural variations present unique challenges and opportunities in synthetic chemistry. solubilityofthings.com

Substituted 1,4-dioxanes are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals. solubilityofthings.com For instance, certain substituted 1,3-dioxanes have been explored as prodrugs for modulating thromboxane (B8750289) A2 or peroxisome proliferator-activated receptors, with potential applications in cancer treatment. google.com Furthermore, the study of substituted dioxanes contributes to a deeper understanding of reaction mechanisms and molecular interactions. Thermodynamic studies of substituted heterocyclic compounds in 1,4-dioxane systems, for example, provide insights into solute-solvent interactions. journalofchemistry.org

Foundational Studies and Emerging Research Trajectories

Initial research on this compound has established its basic physical and chemical properties. It is a colorless liquid with a boiling point of approximately 130°C and is soluble in water and miscible with many organic solvents. ontosight.ai Its polar aprotic nature makes it a useful solvent in various chemical reactions. solubilityofthings.com

Several synthetic routes to substituted 1,4-dioxanes have been developed. One common method involves the Williamson ether synthesis. rsc.orgrsc.org Other approaches include the reaction of epoxides with ethylene (B1197577) glycol monosodium salt, followed by cyclization, and the acid-catalyzed dehydration of propylene (B89431) glycol. thieme-connect.comenamine.netsciencemadness.org

Emerging research is exploring the synthesis of more complex and functionalized 1,4-dioxane derivatives. For example, methods have been developed for the synthesis of 2,3-disubstituted 1,4-dioxanes bearing a carbonyl functionality and 2,2-disubstituted and 2,2,3-trisubstituted 1,4-dioxane building blocks. rsc.orgthieme-connect.com There is also growing interest in the stereoselective synthesis of substituted 1,4-dioxane-2,5-diones, which are potential substrates for ring-opening polymerization to create biodegradable polymers. researchgate.netsci-hub.se

Unexplored Facets and Future Research Directions

Despite the progress made, several aspects of this compound and related compounds warrant further investigation. A deeper understanding of the conformational analysis of substituted dioxanes could provide valuable insights into their reactivity and interaction with biological systems. acs.org

Future research is likely to focus on several key areas:

Novel Synthetic Methodologies: The development of more efficient and stereoselective methods for the synthesis of functionalized 1,4-dioxanes will continue to be a priority. This includes exploring new catalysts and reaction conditions.

Applications in Materials Science: The use of substituted 1,4-dioxanes as monomers for the synthesis of novel polymers with tailored properties is a promising area of research. acs.org

Medicinal Chemistry: Further exploration of substituted dioxanes as scaffolds for the development of new therapeutic agents is warranted, building upon existing work with 1,3-dioxane (B1201747) derivatives. google.comacs.org

Environmental Fate and Transformation: Given the environmental concerns associated with 1,4-dioxane, understanding the environmental behavior of its substituted derivatives is crucial. wikipedia.org

Data Tables

Physical and Chemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₆H₁₂O₂ | ontosight.ainist.gov |

| Molecular Weight | 116.1583 g/mol | nist.gov |

| Appearance | Colorless liquid | ontosight.aisolubilityofthings.com |

| Odor | Characteristic, faint | ontosight.aisolubilityofthings.com |

| Boiling Point | ~130°C | ontosight.ai |

| Melting Point | ~-45°C | ontosight.ai |

Interactive Data Table: Properties of this compound

Structure

2D Structure

3D Structure

Properties

CAS No. |

10138-17-7 |

|---|---|

Molecular Formula |

C6H12O2 |

Molecular Weight |

116.16 g/mol |

IUPAC Name |

2,6-dimethyl-1,4-dioxane |

InChI |

InChI=1S/C6H12O2/c1-5-3-7-4-6(2)8-5/h5-6H,3-4H2,1-2H3 |

InChI Key |

JZUPYBRYQINNRE-UHFFFAOYSA-N |

SMILES |

CC1COCC(O1)C |

Canonical SMILES |

CC1COCC(O1)C |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Investigations of 2,6 Dimethyl 1,4 Dioxane

Historical and Contemporary Synthesis Approaches for Dioxane Ring Systems

The synthesis of the 1,4-dioxane (B91453) core structure dates back to 1863. chemicalbook.com Historically, the most prevalent commercial method for producing 1,4-dioxane involves the dehydration of ethylene (B1197577) glycol or its polymers in the presence of a sulfuric acid catalyst at temperatures exceeding 170°C. chemicalbook.com This method, however, is often associated with significant charring and tar formation, which can lead to reduced product yields. chemicalbook.com

Another classic and general approach for creating substituted dioxanes involves the reaction between olefin oxides and glycols. researchgate.net Specifically for dimethylated dioxanes, the acid-catalyzed dehydration of propylene (B89431) glycol serves as a direct route to produce 2,5-Dimethyl-1,4-dioxane (an isomer of 2,6-dimethyl-1,4-dioxane). sciencemadness.org

Contemporary synthetic strategies have focused on overcoming the limitations of older methods by employing novel catalyst systems. A notable modern approach is the dimerization of oxirane (ethylene oxide) to form 1,4-dioxane. chemicalbook.commdpi.com Researchers have developed composite oxide catalysts, such as ZrO₂/TiO₂, which facilitate this conversion at significantly lower temperatures and with high selectivity, offering a more efficient and stable process. mdpi.com These modern methods often provide advantages in terms of reaction conditions, yield, and catalyst reusability.

Regioselective and Stereoselective Synthesis of this compound

The synthesis of this compound introduces challenges of regioselectivity and stereoselectivity due to the presence of two methyl groups, which can result in cis and trans isomers. sciencemadness.org The specific arrangement of these substituents significantly influences the compound's physical and chemical properties.

Development of Novel Synthetic Pathways

While the direct acid-catalyzed dehydration of propylene glycol is a known method, it typically yields a mixture of isomers. sciencemadness.org The development of more controlled synthetic pathways is an area of active research. Novel strategies in the broader field of dioxane synthesis, which can be adapted for specific isomers, include palladium-catalyzed domino reactions. These methods, such as the domino-Wacker-Mizoroki-Heck reaction, start from hydroxy alkenes and proceed through a series of catalytic steps to form substituted 1,4-dioxanes. researchgate.net

Another innovative route involves the cyclization of diols under specific conditions. For instance, a two-step cyclization of diols, formed from the ring-opening of substituted oxiranes with ethylene glycol monolithium salt, has been used to prepare novel 2,2-dimethyl-1,4-dioxane building blocks on a large scale. researchgate.net While this demonstrates a different substitution pattern, the underlying strategy of controlled cyclization is key to developing pathways for specific isomers like this compound.

Optimization of Reaction Conditions and Catalyst Systems

Optimizing reaction conditions is crucial for maximizing the yield and selectivity of this compound synthesis. In the acid-catalyzed dehydration of propylene glycol, the process involves careful distillation of the product from the reaction mixture. sciencemadness.org Subsequent purification steps are essential; for example, using a base like sodium or potassium hydroxide (B78521) to polymerize impurities, followed by fractional distillation to isolate the desired isomers boiling between 117-120°C. sciencemadness.org

For contemporary methods, catalyst system optimization is paramount. In the synthesis of 1,4-dioxane from oxirane, a ZrO₂/TiO₂ composite catalyst has shown exceptional performance. Research has identified optimal conditions for this system, achieving high conversion and selectivity.

| Parameter | Optimal Condition | Catalyst System | Reactants | Reference |

| Reaction Temperature | 75 °C | 25% ZrO₂/TiO₂ | Oxirane | mdpi.com |

| Pressure | Atmospheric | 25% ZrO₂/TiO₂ | Oxirane | mdpi.com |

| GHSV | 1200.0 h⁻¹ | 25% ZrO₂/TiO₂ | Oxirane | mdpi.com |

| Result | 100% conversion, 86.2% selectivity | mdpi.com |

GHSV: Gaseous Hourly Space Velocity

Similarly, effective methods for synthesizing substituted 1,4-dioxane-2,5-diones, which are related structures, have been developed by optimizing the cyclization step. Using acetonitrile (B52724) (MeCN) as a solvent instead of the more traditional dimethylformamide (DMF) has been shown to simplify product separation and purification. sci-hub.se

Derivatization Strategies and Functional Group Transformations

The this compound structure can be a starting point for various chemical transformations, although its ether linkages make the ring susceptible to cleavage under certain conditions.

Ring-Opening Polymerization Potential in Dimethylated Dioxanes

While this compound itself is not a primary monomer for polymerization, its dione (B5365651) derivative, 3,6-dimethyl-1,4-dioxane-2,5-dione (B1217422) (commonly known as lactide), is a crucial precursor for biodegradable polymers. smolecule.comutwente.nl Lactide undergoes ring-opening polymerization (ROP) to produce poly(lactic acid) (PLA), a biocompatible and renewable alternative to conventional plastics. smolecule.com

The ROP of lactide can be initiated by various metal or organocatalysts, and the choice of catalyst significantly impacts the properties of the resulting PLA, such as molecular weight and stereochemistry. smolecule.com Research in this area is extensive, focusing on developing efficient and controlled polymerization processes. Organo-catalysts, such as 4-dimethylaminopyridine (B28879) (DMAP) or a combination of thiourea (B124793) and (−)-sparteine, have been successfully used for the controlled ROP of related functionalized 1,4-dioxane-2,5-diones. researchgate.netacs.org

| Catalyst System | Monomer | Resulting Polymer | Reference |

| Tin(II) 2-ethylhexanoate (B8288628) (Sn(Oct)₂) | Lactide (LA) / Glycolide (GL) | Statistic GL/LA copolymers | sci-hub.se |

| Magnesium-containing phenolate (B1203915) catalyst | Mono-substituted 1,4-dioxane-2,5-dione | Low crystallinity copolymer | sci-hub.semathnet.ru |

| DMAP / Thiourea & (-)-sparteine | Functionalized 1,4-dioxan-2,5-dione | PolyBED with controlled molar mass | researchgate.netacs.org |

Exploration of Substitution and Addition Reactions on the Dioxane Ring

The saturated 1,4-dioxane ring is generally stable to bases and nucleophiles but is susceptible to acid-catalyzed hydrolysis, which leads to ring cleavage. sciencemadness.org Direct substitution or addition reactions on the intact this compound ring are not common, as the C-H bonds are relatively unreactive.

However, the dioxane ring system can participate in reactions in other ways. For example, 1,4-dioxane itself has been shown to undergo a silver-catalyzed ring-opening reaction where it acts as a reactant in a domino procedure to synthesize complex isoquinoline (B145761) derivatives. rsc.org This indicates that under specific catalytic conditions, the ether linkages can be selectively cleaved and incorporated into new molecular frameworks.

Transformations are more commonly performed on derivatives. For instance, 1,4-Dioxane-2,6-dimethanol, which features reactive hydroxyl groups, can readily undergo substitution reactions to form various ethers and esters. This highlights a strategy where the core dioxane structure is first functionalized to enable further chemical modifications.

Mechanistic Elucidation of Reactivity Patterns

The reactivity of cyclic ethers like this compound is fundamentally governed by the presence of the two oxygen atoms within the six-membered ring. These heteroatoms, with their lone pairs of electrons, act as Lewis basic centers, influencing the compound's role as a solvent and a reactant. The introduction of methyl groups at the 2- and 6-positions, adjacent to the oxygen atoms, significantly modifies the electronic and steric environment compared to the parent 1,4-dioxane molecule, leading to distinct reactivity patterns.

Influence of Methyl Substituents on Reaction Kinetics and Thermodynamics

Influence on Reaction Kinetics:

The primary kinetic effect of the methyl groups at the 2- and 6-positions is steric hindrance. These groups physically obstruct the path to the adjacent oxygen atoms, increasing the activation energy for reactions that require nucleophilic attack or coordination at the oxygen center. Consequently, the reaction rate is often slower compared to analogous reactions with unsubstituted 1,4-dioxane.

This principle is observed across various chemical systems. For instance, studies on the photosubstitution of nitroanisole derivatives have shown that a methyl group positioned ortho to a methoxyl group can retard the replacement of that methoxyl group. oup.com Similarly, in the nucleophilic substitution at sulfonyl sulfur, steric effects of alkyl substituents in the aromatic ring are generally expected to lower reactivity. mdpi.com Applying this to this compound, it is reasonable to infer that the rate of Lewis acid coordination would be kinetically disfavored compared to 1,4-dioxane due to the steric impediment from the methyl groups.

Influence on Reaction Thermodynamics:

From a thermodynamic standpoint, the methyl groups have an electron-donating inductive effect (+I). This effect increases the electron density on the oxygen atoms, making them more powerful Lewis bases. A more basic site generally forms a stronger, more stable bond with a Lewis acid. This would translate to a more exothermic (more negative ΔH) and more favorable (more negative ΔG) complexation reaction, suggesting that the resulting product is thermodynamically more stable than the corresponding adduct with 1,4-dioxane.

However, the formation of this thermodynamically favorable product may be kinetically slow, or even completely inhibited if the steric hindrance is too great. This tension between kinetic and thermodynamic control is a crucial aspect of the compound's reactivity. nih.gov A reaction may favor the formation of a less stable product if the pathway to it is significantly faster (kinetic control), especially at lower temperatures. At higher temperatures, with sufficient energy to overcome the activation barriers, the most stable product is more likely to be formed (thermodynamic control).

| Factor | Influence on Kinetics (Reaction Rate) | Influence on Thermodynamics (Product Stability) |

| Steric Hindrance | Decreases Rate: The bulky methyl groups block access to the oxygen atoms, increasing the activation energy (Ea) for reactions at that site. oup.commdpi.com | Decreases Stability: Severe steric strain in the product can destabilize it, shifting the equilibrium back towards the reactants. |

| Inductive Effect (+I) | Minor Effect: Electronic effects on the transition state are generally secondary to large steric effects for this type of substitution. | Increases Stability: The electron-donating nature of methyl groups enhances the Lewis basicity of the oxygen atoms, leading to a stronger bond and a more stable product (more negative ΔG), assuming the product can be formed. |

This dual influence means that predicting the outcome of a reaction with this compound requires careful consideration of the specific reagents and conditions. The electronic nature and location of substituents are critical in dictating the course of a reaction, as demonstrated in studies on substituted coumarins where electron-donating groups facilitate reaction while electron-withdrawing groups can halt it entirely. beilstein-journals.org For this compound, the balance between the electronically activating and sterically deactivating nature of its methyl groups is the defining feature of its chemical reactivity.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of 2,6-dimethyl-1,4-dioxane in solution. Through the analysis of chemical shifts, coupling constants, and multi-dimensional correlation experiments, it is possible to deduce the molecule's preferred conformation and the relative orientation of its substituents. tubitak.gov.trresearchgate.net Like its parent compound, 1,4-dioxane (B91453), this compound predominantly adopts a chair conformation to minimize steric and torsional strain. royalsocietypublishing.orgresearchgate.net The presence of methyl groups at the C2 and C6 positions gives rise to cis and trans diastereomers, which are distinguishable by NMR.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift and Coupling Constant Analysis

The ¹H NMR spectrum provides critical information about the electronic environment and spatial relationships of the protons within the molecule. The chemical shifts of the ring protons are influenced by the electronegativity of the adjacent oxygen atoms and the orientation of the methyl groups.

In the case of this compound, the spectrum will display signals for the methyl protons (CH₃), the methine protons at the C2 and C6 positions (CH), and the methylene (B1212753) protons at the C3 and C5 positions (CH₂). The cis and trans isomers will exhibit distinct spectra. For the trans isomer, with both methyl groups in the more stable diequatorial position, the methine protons would be axial. For the cis isomer, one methyl group is axial and the other is equatorial, leading to a different set of chemical shifts and coupling constants.

The coupling constants (J-values) between adjacent protons are particularly informative for conformational analysis. The magnitude of the vicinal coupling constant (³JHH) between protons on adjacent carbons is dependent on the dihedral angle between them, as described by the Karplus relationship. Analysis of these coupling constants allows for the determination of the chair conformation and the axial or equatorial disposition of the protons and methyl substituents. tubitak.gov.tr

Table 1: Representative ¹H NMR Chemical Shifts for Dioxane Ring Protons Note: These are approximate values and can vary based on the solvent and specific isomer (cis/trans).

| Proton Type | Representative Chemical Shift (δ, ppm) | Multiplicity |

| Methyl Protons (-CH₃) | ~1.1 - 1.2 | Doublet |

| Methine Protons (C2-H, C6-H) | ~3.5 - 3.8 | Multiplet |

| Methylene Protons (C3-H, C5-H) | ~3.4 - 3.7 | Multiplet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Confirmation

The ¹³C NMR spectrum confirms the carbon framework of the molecule. Due to the high degree of symmetry in the parent 1,4-dioxane molecule, it shows only a single resonance peak. docbrown.info In this compound, the symmetry is lower, resulting in distinct signals for the different carbon atoms.

For the trans isomer (diequatorial methyl groups), symmetry would result in three distinct signals: one for the two equivalent methyl carbons, one for the two equivalent methine carbons (C2 and C6), and one for the two equivalent methylene carbons (C3 and C5). The cis isomer, being less symmetric, could potentially show more than three signals depending on the rate of ring inversion. The chemical shifts are reported relative to a standard, tetramethylsilane (B1202638) (TMS). libretexts.org

Table 2: Representative ¹³C NMR Chemical Shifts for this compound Note: These are approximate values and can vary based on the solvent and specific isomer (cis/trans).

| Carbon Type | Representative Chemical Shift (δ, ppm) |

| Methyl Carbons (-CH₃) | ~17 - 21 |

| Methylene Carbons (C3, C5) | ~66 - 68 |

| Methine Carbons (C2, C6) | ~73 - 75 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignment

Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning the complex ¹H and ¹³C NMR spectra and confirming the molecular structure. mdpi.commdpi.com

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. iranchembook.ir For this compound, a COSY spectrum would show a correlation between the methine proton at C2 and the protons of the adjacent methylene group at C3. Similarly, it would show a correlation between the methine proton and the protons of its attached methyl group. This allows for the mapping of the proton connectivity throughout the ring. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. columbia.edu This allows for the direct and unambiguous assignment of each carbon resonance based on the previously assigned proton signals. For example, the proton signal at ~3.6 ppm would show a cross-peak with the carbon signal at ~74 ppm, confirming this as the C2/C6 methine group.

Vibrational Spectroscopy for Molecular Dynamics and Vibrational Modes

Infrared (IR) Absorption Spectroscopy for Functional Group Identification and Conformational Insights

IR spectroscopy measures the absorption of infrared radiation corresponding to the vibrational transitions in a molecule. The spectrum provides a characteristic "fingerprint" of the molecule. docbrown.info For this compound, the key absorption bands are associated with the C-H and C-O bonds. The NIST Chemistry WebBook provides a reference spectrum for this compound. nist.gov

The C-H stretching vibrations of the methyl and methylene groups typically appear in the 2850-3000 cm⁻¹ region. The most prominent features in the spectrum are the strong C-O-C stretching vibrations of the ether linkages, which are expected in the 1150-1050 cm⁻¹ region. docbrown.info The exact positions and shapes of these bands can be influenced by the molecule's conformation. The region below 1500 cm⁻¹, known as the fingerprint region, contains a complex pattern of C-H bending and ring vibrations that are unique to the molecule's structure. nist.gov

Table 3: Principal Infrared (IR) Absorption Bands for this compound Source: Data adapted from the NIST Chemistry WebBook. nist.gov

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| ~2970 | Strong | C-H Asymmetric Stretch (CH₃) |

| ~2930 | Medium | C-H Asymmetric Stretch (CH₂) |

| ~2860 | Strong | C-H Symmetric Stretch (CH₃, CH₂) |

| ~1450 | Medium | C-H Bending (Scissoring) |

| ~1380 | Medium | C-H Bending (Methyl Umbrella) |

| ~1130 | Very Strong | C-O-C Asymmetric Stretch |

| ~1090 | Very Strong | C-O-C Symmetric Stretch |

| ~850 | Strong | Ring Vibration |

Raman Spectroscopy for Symmetrical Vibrational Modes

Raman spectroscopy is a light-scattering technique that provides information about vibrational modes that are often weak or forbidden in the IR spectrum. It is particularly useful for identifying symmetric vibrations and analyzing the skeletal modes of cyclic structures. acs.org

For this compound, Raman spectroscopy would be expected to clearly show the symmetric C-O-C stretching mode. The "ring breathing" vibration, a symmetric expansion and contraction of the entire dioxane ring, is a characteristic Raman-active mode for such cyclic ethers. researchgate.net The C-C stretching and various C-H bending modes would also be observable. Comparing the Raman and IR spectra helps to confirm the molecule's symmetry, as vibrations that are active in both are indicative of lower symmetry, while mutually exclusive activities suggest a higher symmetry with a center of inversion (as seen in the parent 1,4-dioxane).

Table 4: Expected Principal Raman Shifts for this compound Note: These are representative values based on the analysis of 1,4-dioxane and related structures. acs.orgresearchgate.net

| Raman Shift (cm⁻¹) | Intensity | Vibrational Assignment |

| ~2970 | Strong | C-H Asymmetric Stretch |

| ~2860 | Strong | C-H Symmetric Stretch |

| ~1450 | Medium | C-H Bending |

| ~1090 | Medium | C-O-C Symmetric Stretch |

| ~835 | Strong | Ring Breathing Mode |

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is an essential tool for determining the molecular weight and structural features of this compound by analyzing its fragmentation patterns upon ionization.

Electron Ionization (EI) mass spectrometry involves bombarding the analyte with high-energy electrons, leading to the formation of a molecular ion and subsequent fragmentation. The resulting mass spectrum is a fingerprint of the molecule's structure. The molecular weight of this compound is 116.16 g/mol . nist.gov The molecular ion peak ([M]+•) is observed at a mass-to-charge ratio (m/z) of 116.

The fragmentation of this compound under EI conditions is characterized by the cleavage of the dioxane ring. Key fragmentation pathways can be inferred from the observed peaks in its mass spectrum. The base peak, which is the most abundant ion, is typically observed at m/z 43, corresponding to the acetyl cation [CH₃CO]⁺. Another prominent peak is found at m/z 45, which can be attributed to the [C₂H₅O]⁺ ion.

Table 1: Characteristic EI-MS Fragmentation of this compound

| m/z | Proposed Fragment Ion | Relative Intensity |

|---|---|---|

| 116 | [C₆H₁₂O₂]⁺˙ (Molecular Ion) | Present |

| 101 | [M - CH₃]⁺ | Present |

| 71 | [M - CH₃ - CH₂O]⁺ | Present |

| 45 | [C₂H₅O]⁺ | High |

This table is generated based on typical fragmentation patterns for cyclic ethers and data available from spectral databases. Actual intensities can vary with instrument conditions.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for detecting the molecular ion of a compound with minimal fragmentation. nih.gov This is especially valuable for confirming the molecular weight of thermally labile or complex molecules. For this compound, ESI-MS would typically be run in positive ion mode.

In the presence of a proton source (like formic acid in the solvent), the primary ion observed would be the protonated molecule, [M+H]⁺, at m/z 117. If alkali metal salts are present, adducts such as the sodiated molecule, [M+Na]⁺, at m/z 139, or the potassiated molecule, [M+K]⁺, at m/z 155 may also be detected. koreascience.kruni.lu

ESI is a gentle technique, ensuring that the detected ions correspond to the intact molecule, which is crucial for confirming the molecular mass before undertaking more energetic fragmentation studies. nih.gov Studies on other dioxane derivatives have shown that ESI-MS provides clear and reliable information about the molecular weight. bohrium.com

Table 2: Predicted ESI-MS Adducts for this compound

| Adduct Type | Formula | Calculated m/z |

|---|---|---|

| Protonated | [C₆H₁₂O₂ + H]⁺ | 117.0910 |

| Sodiated | [C₆H₁₂O₂ + Na]⁺ | 139.0729 |

| Ammoniated | [C₆H₁₂O₂ + NH₄]⁺ | 134.1175 |

Data sourced from predicted values based on the molecular formula. uni.lu

Chromatographic Techniques for Separation and Purity Profiling

Chromatographic methods are indispensable for separating the isomers of this compound and assessing the purity of a sample.

Gas Chromatography (GC) is the premier technique for separating and analyzing volatile compounds like this compound. researchgate.net The separation is based on the differential partitioning of the analytes between a stationary phase in a column and a mobile gas phase.

The cis and trans isomers of this compound have different physical properties, which allows for their separation by GC. Using a non-polar stationary phase, such as a DB-1 column (composed of polydimethylsiloxane), the isomers can be resolved. The NIST Chemistry WebBook reports a Kovats retention index (I) of 872 for this compound on a standard non-polar (DB-1) column. nist.gov Different operating conditions, such as temperature programming, can be optimized to enhance the separation of the diastereomers. mdpi.com When coupled with a mass spectrometer (GC-MS), this technique not only separates the isomers but also provides their mass spectra for positive identification.

Table 3: Gas Chromatography Data for this compound

| Parameter | Value |

|---|---|

| Column Type | Capillary |

| Stationary Phase | DB-1 (non-polar) |

Data sourced from the NIST Chemistry WebBook. nist.gov

High-Performance Liquid Chromatography (HPLC) is a versatile technique used for the separation of compounds based on their interaction with a stationary phase packed in a column and a liquid mobile phase. taylorfrancis.com For the isomers of this compound, HPLC is particularly useful for separating the diastereomers (cis and trans).

Normal-phase HPLC, using a polar stationary phase like silica (B1680970) gel, can effectively separate diastereomers due to their different polarities and interactions with the stationary phase. nih.gov The separation of diastereomeric cyclic ethers has been successfully demonstrated using this approach. nih.gov Alternatively, reverse-phase HPLC, using a non-polar stationary phase (like C18) and a polar mobile phase (such as acetonitrile (B52724)/water), can also be employed. sielc.com The choice of mobile phase composition and stationary phase is critical for achieving optimal resolution between the cis and trans isomers. While chiral HPLC columns would be required to separate the trans enantiomers from each other, standard HPLC is sufficient for the separation of the diastereomeric cis and trans forms. nih.gov

Conformational Analysis and Stereochemical Dynamics

Conformational Landscape of the 1,4-Dioxane (B91453) Ring in 2,6-Dimethyl-1,4-dioxane

The six-membered 1,4-dioxane ring, like cyclohexane, is puckered to relieve ring strain. The two principal conformations are the low-energy chair form and the higher-energy flexible twist-boat form.

The preferred conformation of the 1,4-dioxane ring is overwhelmingly the chair form, which is the lowest in energy. tubitak.gov.tracs.org This has been substantiated by various experimental methods, including nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography, for 1,4-dioxane and its derivatives. tubitak.gov.trresearchgate.net In solution, this compound exists as an equilibrium between different chair and twist-boat conformers. tubitak.gov.tr While the chair conformation is generally confirmed in the solid phase by X-ray analysis, techniques like NMR are used to study the conformational equilibrium in solution. tubitak.gov.tr

Theoretical calculations, such as ab initio molecular orbital theory and density functional theory (DFT), have further elucidated the conformational landscape. acs.orgresearchgate.net These studies consistently identify the chair conformation as the global energy minimum, with twist-boat conformations being significantly higher in energy. acs.orgresearchgate.net For the parent 1,4-dioxane, two twist-boat conformers, the 2,5-twist and the 1,4-twist, have been identified as the next most stable forms after the chair. researchgate.net

Table 1: Relative Energies of 1,4-Dioxane Conformers

| Conformer | Relative Free Energy (kcal/mol) |

| Chair | 0.00 |

| 1,4-Twist-boat | 5.7 |

| 2,5-Twist-boat | 6.1 |

Data from theoretical calculations at the B3LYP/aug-cc-pVTZ level for the parent 1,4-dioxane molecule. researchgate.net

The interconversion between the two equivalent chair conformations of the 1,4-dioxane ring proceeds through higher-energy transition states and intermediates, including the twist-boat and half-chair structures. acs.org The energy barrier for this ring inversion process has been determined experimentally for related compounds. For instance, the free energy of activation for the ring inversion of cis-2,3-dimethyl-1,4-dioxane has been measured using NMR spectroscopy. acs.org

This barrier to inversion is a critical parameter as it dictates the rate at which the two chair forms interconvert. A study on 1,4-dioxane itself determined a free energy of activation for ring inversion that is in good agreement with experimental values. tubitak.gov.tr The transition state connecting the chair and twist-boat conformations is identified as a half-chair structure. acs.org

Table 2: Ring Inversion Barriers for 1,4-Dioxane Derivatives

| Compound | Free Energy of Activation (ΔG‡) (kcal/mol) |

| 1,4-Dioxane | ~12 |

| cis-2,3-Dimethyl-1,4-dioxane | ~14 |

Values are approximate and based on dynamic NMR studies. tubitak.gov.tracs.org

Stereochemical Relationships and Isomer Specificity

The presence of two chiral centers at the C2 and C6 positions in this compound gives rise to different stereoisomers.

This compound exists as two diastereomers: cis and trans. In the cis isomer, both methyl groups are on the same side of the dioxane ring, while in the trans isomer, they are on opposite sides. Each of these diastereomers is chiral and can exist as a pair of enantiomers. These isomers can be distinguished and characterized using techniques such as NMR spectroscopy, where the coupling constants and chemical shifts of the ring protons are sensitive to the relative orientation of the methyl groups. tubitak.gov.tr

The presence of the two oxygen atoms in the 1,4-dioxane ring introduces significant stereoelectronic effects, most notably the anomeric effect. scielo.brrsc.org The anomeric effect is the thermodynamic preference for an electronegative substituent at the anomeric carbon (C2 and C6 in this case) to occupy the axial position, despite the steric hindrance this may cause. rsc.orgnih.gov

This effect arises from a stabilizing hyperconjugative interaction between a lone pair of electrons on a ring oxygen atom and the antibonding (σ*) orbital of the adjacent C-C or C-H bond. scielo.brrsc.org In this compound, both endo-anomeric (involving a lone pair on one ring oxygen and the C-O bond of the other) and exo-anomeric (involving a lone pair on a ring oxygen and a bond to a substituent) effects can play a role in determining the most stable conformation. scielo.br The stability of different diastereomers and their conformers is controlled by these stereoelectronic interactions, often in competition with steric effects. scielo.brresearchgate.net

Impact of Methyl Substituents on Ring Puckering and Conformational Preference

The two methyl groups in this compound have a profound impact on the puckering of the 1,4-dioxane ring and the relative stability of its conformers. The preference of the methyl groups to occupy equatorial positions to minimize steric strain is a primary determinant of the conformational equilibrium.

For the trans-isomer, a diequatorial chair conformation is generally expected to be the most stable, as this arrangement minimizes steric interactions. In the cis-isomer, one methyl group must be axial while the other is equatorial in a chair conformation. The balance between the steric strain of the axial methyl group and the stereoelectronic effects will determine the precise geometry and the potential for the ring to adopt a twist-boat conformation to alleviate strain. researchgate.net

In some heavily substituted 1,3-dioxanes, where severe steric crowding exists in the chair form, a twist-boat conformation can become the predominant form. researchgate.net While this is less common for 1,4-dioxanes, the interplay of steric repulsions from the methyl groups and the inherent flexibility of the ring can lead to distortions from an ideal chair geometry. The degree of ring puckering can be influenced by the orientation of the methyl groups. smu.educdnsciencepub.com

Solvent Effects on Conformational Equilibria

The equilibrium between the diequatorial and diaxial conformers of cis-2,6-disubstituted-1,4-dioxanes is notably sensitive to the polarity of the solvent. This phenomenon arises from the difference in dipole moments between the two conformers. The diequatorial conformer generally possesses a smaller dipole moment compared to the diaxial conformer. According to the principles of physical organic chemistry, polar solvents tend to stabilize the conformer with the higher dipole moment.

While detailed experimental data specifically quantifying the conformational equilibrium of cis-2,6-dimethyl-1,4-dioxane across a range of solvents is not extensively documented in peer-reviewed literature, the principles governing these effects are well-established and can be illustrated with closely related compounds.

Detailed Research Findings from Analogous Compounds

Research on analogous 2,6-disubstituted-1,4-dioxanes provides compelling evidence of solvent-induced conformational shifts. For instance, studies on cis-2,6-dimethoxy-1,4-dioxane have demonstrated a dramatic solvent effect on its diequatorial-diaxial equilibrium. tubitak.gov.tr In non-polar solvents, the diequatorial conformer is favored, as would be expected from steric considerations alone. However, in highly polar, hydrogen-bond-donating solvents like water, the equilibrium shifts to favor the diaxial conformer, which has a larger molecular dipole moment. tubitak.gov.tr

Another relevant study on 2,5-di-tert-butoxy-1,4-dioxane found that while X-ray crystallography shows the molecule exists exclusively in the diaxial conformation in the solid state, a measurable equilibrium with the diequatorial conformer (23%) is established in a solvent of moderate polarity like chloroform-d. tubitak.gov.tr This highlights the role of the solvent environment in modulating the conformational landscape.

The general trend observed is that increasing solvent polarity stabilizes the more polar diaxial conformer, shifting the equilibrium in its favor. This can be attributed to more favorable dipole-dipole interactions between the polar solvent and the polar diaxial form.

Interactive Data Table: Conformational Equilibrium of cis-2,6-Dimethoxy-1,4-dioxane in Various Solvents

To illustrate the magnitude of these solvent effects, the following table presents the conformational equilibrium data for cis-2,6-dimethoxy-1,4-dioxane, a close structural analog to the target compound.

| Solvent | Dielectric Constant (ε) | % Diaxial Conformer | % Diequatorial Conformer | Favored Conformer |

|---|---|---|---|---|

| Carbon Disulfide (CS₂) | 2.6 | 7 | 93 | Diequatorial |

| Pyridine | 12.4 | 12 | 88 | Diequatorial |

| Water (H₂O) | 80.1 | 57 | 43 | Diaxial |

Table 1. Research findings on the conformational equilibrium of cis-2,6-dimethoxy-1,4-dioxane demonstrate a significant shift towards the more polar diaxial conformer in solvents with higher dielectric constants. tubitak.gov.tr

For cis-2,6-dimethyl-1,4-dioxane, the methyl groups are non-polar, and the primary contributor to the molecular dipole moment is the C-O-C ether linkages. The diaxial conformer is expected to have a larger net dipole moment than the diequatorial conformer. Therefore, it is predicted that the population of the diaxial conformer of cis-2,6-dimethyl-1,4-dioxane will increase as the polarity of the solvent increases, mirroring the behavior of its dimethoxy analog.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation, albeit with approximations, these methods can predict the electronic structure and the most stable three-dimensional arrangement of atoms (molecular geometry).

Density Functional Theory (DFT) for Optimized Structures and Energetics

Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. This method is extensively used to determine the optimized geometries and relative energies of different molecular conformations. For 2,6-Dimethyl-1,4-dioxane, DFT calculations, typically employing functionals like B3LYP with a basis set such as 6-311G(d,p), can elucidate the preferred spatial arrangement of the atoms.

The 1,4-dioxane (B91453) ring can exist in several conformations, with the chair form generally being the most stable. For this compound, the orientation of the two methyl groups (axial or equatorial) leads to different isomers: cis (diequatorial or diaxial) and trans (axial-equatorial). DFT calculations can precisely determine the bond lengths, bond angles, and dihedral angles for each of these isomers. The calculations would reveal that the diequatorial-chair conformation is the most energetically favorable due to the minimization of steric hindrance.

Table 1: Representative Optimized Geometric Parameters for the Chair Conformation of a 1,4-Dioxane Ring from DFT Calculations

| Parameter | Typical Value |

| C-C Bond Length | ~1.52 Å |

| C-O Bond Length | ~1.42 Å |

| C-H Bond Length | ~1.10 Å |

| ∠C-O-C | ~112° |

| ∠O-C-C | ~109° |

| ∠C-C-H | ~110° |

Note: These are typical values for a 1,4-dioxane ring; specific values for this compound isomers would be determined through detailed DFT calculations.

The relative energies of the different conformers (e.g., chair, boat, twist-boat) can also be calculated, providing a quantitative measure of their stability. For instance, the energy difference between the chair and twist-boat conformations of the 1,4-dioxane ring is a key parameter that governs the ring's flexibility.

Ab Initio Molecular Orbital Theory for High-Level Electronic Structure Characterization

Ab initio molecular orbital theories, such as Hartree-Fock (HF) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2), offer a more rigorous, albeit computationally intensive, approach to studying electronic structure. These methods are crucial for obtaining a detailed understanding of electron distribution and orbital energies.

For this compound, ab initio calculations can provide insights into the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies of these frontier orbitals are critical in predicting the molecule's reactivity, with the HOMO energy correlating with the ability to donate electrons and the LUMO energy with the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and electronic excitation properties. Studies on the parent 1,4-dioxane have shown that these calculations can accurately describe the electronic properties. ijcce.ac.ir

Vibrational Frequency and Spectroscopic Parameter Prediction

Computational methods are invaluable for interpreting and predicting various types of molecular spectra. By calculating the second derivatives of the energy with respect to the atomic positions, the vibrational frequencies and normal modes of a molecule can be determined.

Simulation of IR, Raman, and VCD Spectra

Theoretical simulations of infrared (IR), Raman, and Vibrational Circular Dichroism (VCD) spectra provide a powerful tool for identifying and characterizing molecules. DFT calculations are particularly well-suited for predicting vibrational frequencies. For a molecule like this compound, the calculated frequencies can be compared with experimental spectra to confirm the structure and assign the observed vibrational bands to specific molecular motions.

The simulation of these spectra for a related compound, (3S,6S)-3,6-Dimethyl-1,4-dioxane-2,5-dione, has demonstrated excellent agreement between DFT-calculated and experimental frequencies without the need for scaling factors. acs.org This suggests that a similar level of accuracy can be expected for this compound. The calculations would predict characteristic vibrational modes, including C-H stretching, C-O-C stretching, and various bending and torsional modes of the ring.

Table 2: Predicted Major Vibrational Frequencies for this compound based on Analogous Compounds

| Vibrational Mode | Approximate Frequency Range (cm⁻¹) |

| C-H Stretching | 2850 - 3000 |

| CH₂ Scissoring | 1450 - 1480 |

| CH₃ Bending | 1370 - 1390 |

| C-O-C Asymmetric Stretching | 1100 - 1150 |

| Ring Breathing | 800 - 900 |

Note: These are expected ranges. Precise frequencies would be obtained from specific calculations.

Furthermore, VCD spectroscopy, which measures the differential absorption of left and right circularly polarized infrared light, is a powerful technique for determining the absolute configuration of chiral molecules. Theoretical VCD spectra can be simulated to aid in the stereochemical analysis of chiral isomers of this compound.

Computational NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational methods, particularly those combining DFT with Gauge-Including Atomic Orbitals (GIAO), can predict the NMR chemical shifts of different nuclei within a molecule.

For this compound, these calculations would predict the ¹H and ¹³C chemical shifts for the different protons and carbons in the cis and trans isomers. The predicted shifts are highly sensitive to the local electronic environment and the three-dimensional structure of the molecule. By comparing the calculated chemical shifts with experimental NMR data, the specific conformation and configuration of the molecule can be determined. For instance, the chemical shifts of the axial and equatorial protons on the dioxane ring are expected to be distinct, providing a clear signature of the chair conformation.

Table 3: Expected ¹H NMR Chemical Shifts for this compound

| Proton Environment | Expected Chemical Shift (ppm) |

| Methyl Protons (-CH₃) | 1.1 - 1.3 |

| Methylene (B1212753) Protons (-CH₂-) | 3.4 - 3.8 |

| Methine Protons (-CH-) | 3.5 - 3.9 |

Note: These are general expectations; precise values depend on the isomer and the computational method.

Conformational Energy Landscape Mapping and Transition State Analysis

Molecules are not static entities but are in constant motion, often interconverting between different conformations. Mapping the conformational energy landscape provides a comprehensive picture of the accessible shapes of a molecule and the energy barriers that separate them.

For this compound, the primary conformational process is the ring inversion of the chair conformation. This process involves passing through higher-energy transition states and intermediate conformations, such as the boat and twist-boat forms. Computational methods can be used to locate these stationary points on the potential energy surface and calculate their relative energies.

The transition state for the chair-to-twist-boat interconversion of the 1,4-dioxane ring has been identified as a half-chair structure. acs.org The energy of this transition state determines the activation energy for ring inversion, a value that can be experimentally determined by dynamic NMR techniques. Theoretical calculations can thus provide a detailed mechanistic understanding of the conformational dynamics of this compound. This analysis is crucial for understanding how the molecule's shape influences its physical and chemical properties.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Intermolecular Interactions

Molecular Dynamics (MD) simulations are powerful computational methods used to study the physical movement of atoms and molecules over time. For this compound, MD simulations provide a window into its conformational dynamics and the nature of its interactions with surrounding molecules, such as solvents or other dioxane molecules.

While specific MD studies on this compound are not extensively documented in publicly available literature, the behavior of the parent molecule, 1,4-dioxane, in aqueous solutions has been investigated and provides a strong basis for understanding the derivative. MD simulations of 1,4-dioxane in water show that the primary intermolecular interactions are hydrogen bonds formed between the ether oxygen atoms of the dioxane molecule and the hydrogen atoms of water molecules. researchgate.net The presence of the two methyl groups in this compound is expected to introduce steric hindrance, which may influence the accessibility of the oxygen atoms and the specific geometry of these hydrogen bonds.

The simulations of 1,4-dioxane also indicate a tendency for the molecules to aggregate in aqueous solutions, with favorable arrangements occurring at specific distances. acs.org For this compound, the hydrophobic methyl groups would likely enhance such self-aggregation tendencies in polar solvents. In addition to strong hydrogen bonds with protic solvents, weaker intermolecular interactions, such as C-H···O hydrogen bonds, are crucial in determining the crystal packing and local structure in the solid or liquid state. rsc.org In these interactions, the hydrogen atoms on the dioxane ring can act as weak donors to the oxygen atoms of neighboring molecules. nih.gov

Table 1: Key Intermolecular Interactions for this compound

| Interaction Type | Donor | Acceptor | Significance |

| Hydrogen Bond | Solvent (e.g., Water H) | Dioxane Oxygen | Primary interaction in protic solvents, dictating solubility and solution structure. researchgate.net |

| van der Waals Forces | Dioxane Molecule | Dioxane Molecule | Contribute to self-aggregation and bulk liquid properties. |

| C-H···O Hydrogen Bond | Dioxane C-H | Neighboring Dioxane Oxygen | Influences crystal packing and local molecular ordering. rsc.orgnih.gov |

Analysis of Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbitals (FMOs)

Molecular Electrostatic Potential and Frontier Molecular Orbital analyses are fundamental computational tools for correlating a molecule's electronic structure with its chemical reactivity.

The Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. uni-muenchen.de It maps the electrostatic potential onto a constant electron density surface, revealing regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). uni-muenchen.de For this compound, the MEP map would show regions of negative electrostatic potential (typically colored red) concentrated around the two highly electronegative oxygen atoms. researchgate.net These areas represent the most likely sites for electrophilic attack. Conversely, regions of positive potential (typically colored blue) would be located around the hydrogen atoms of the methyl and methylene groups, indicating sites susceptible to nucleophilic attack. researchgate.net

Table 2: Interpreted Molecular Electrostatic Potential (MEP) Regions for this compound

| Molecular Region | Expected Electrostatic Potential | Color on MEP Map | Interpretation |

| Around Oxygen Atoms | Negative | Red | Electron-rich; sites for electrophilic attack and hydrogen bond acceptance. researchgate.netresearchgate.net |

| Around Hydrogen Atoms | Positive | Blue | Electron-poor; potential sites for nucleophilic interaction. researchgate.net |

| Carbon Skeleton | Near-Neutral | Green/Yellow | Relatively neutral charge distribution. |

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. mdpi.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor.

The energy of the HOMO is related to the molecule's ionization potential and its ability to donate electrons, while the LUMO energy relates to the electron affinity and the ability to accept electrons. ijcce.ac.ir The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. beilstein-journals.org A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more prone to chemical reactions. mdpi.com

For this compound, the HOMO is expected to be localized primarily on the lone pairs of the oxygen atoms. The LUMO is likely to be a σ-antibonding orbital (σ*) associated with the C-O or C-C bonds. Computational studies on the parent 1,4-dioxane using Density Functional Theory (DFT) have been performed to calculate these values. ijcce.ac.irijcce.ac.ir The addition of electron-donating methyl groups in the 2,6-positions would be expected to raise the energy of the HOMO slightly compared to the unsubstituted 1,4-dioxane, potentially making it a better electron donor.

Table 3: Representative Frontier Orbital Data for Dioxane Systems

| Parameter | Description | Typical Calculated Value (eV) | Implication |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -7.5 | Relates to electron-donating ability. beilstein-journals.org |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | +1.0 to +2.5 | Relates to electron-accepting ability. beilstein-journals.org |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | 7.0 to 10.0 | Indicator of chemical stability and reactivity. mdpi.com |

| Note: These values are representative for cyclic ethers and are based on DFT calculations reported for similar structures. The exact values depend on the computational method and basis set used. |

Natural Bonding Orbital (NBO) Analysis for Delocalization and Stability

Natural Bonding Orbital (NBO) analysis is a computational technique that transforms the complex, delocalized molecular orbitals of a calculated wavefunction into localized orbitals corresponding to the familiar Lewis structure elements like bonds, lone pairs, and core orbitals. uni-muenchen.defaccts.de This method provides a quantitative description of bonding and intramolecular interactions.

A key feature of NBO analysis is its ability to quantify the stabilizing effects of electron delocalization through second-order perturbation theory. uni-muenchen.de This analysis examines the interactions between filled (donor) NBOs and empty (acceptor) NBOs. The stabilization energy (E⁽²⁾) associated with a donor-acceptor interaction reflects the magnitude of hyperconjugation. ijcce.ac.ir

Table 4: Principal NBO Donor-Acceptor Interactions in this compound

| Donor NBO (Filled) | Acceptor NBO (Empty) | Interaction Type | Typical Stabilization Energy E⁽²⁾ (kcal/mol) |

| Oxygen Lone Pair (nO) | C-O Antibonding (σC-O) | Hyperconjugation | 1.5 - 5.0 |

| Oxygen Lone Pair (nO) | C-C Antibonding (σC-C) | Hyperconjugation | 0.5 - 2.0 |

| C-H Bond (σC-H) | C-O Antibonding (σ*C-O) | Hyperconjugation | < 1.0 |

| Note: These energy values are typical for hyperconjugative interactions in similar ether and dioxane systems as determined by NBO analysis. ijcce.ac.irijcce.ac.ir |

Applications in Materials Science and Polymer Chemistry

Investigation as a Monomer in Novel Polymer Architectures

The investigation of dioxane-based molecules as monomers has led to significant advancements in polymer chemistry. A closely related compound, 3,6-dimethyl-1,4-dioxane-2,5-dione (B1217422), commonly known as lactide, is a key monomer in the production of polylactic acid (PLA), a biodegradable and biocompatible polymer. scirp.orgsmolecule.com The ring-opening polymerization (ROP) of lactide is a well-established method for creating high molecular mass PLA. scirp.orggoogle.com This process can be catalyzed by a variety of metal or organocatalysts, which allows for the synthesis of PLA with different properties. sigmaaldrich.com For instance, stereospecific catalysts can be used to produce heterotactic PLA from rac-lactide, which exhibits a degree of crystallinity. sigmaaldrich.com

Furthermore, 3,6-dimethyl-1,4-dioxane-2,5-dione can be used as a reactant to synthesize multi-block copolymers, such as those combining polylactide and polycarbonate segments. sigmaaldrich.com It is also utilized in the aluminum-catalyzed polymerization with monomers like propene oxide and phthalic anhydride (B1165640) to produce multi-block polyesters. sigmaaldrich.com The copolymerization of lactide with other monomers, such as 2-(dimethylamino)ethyl methacrylate (B99206) (DMA) or oligo(ethylene glycol) methacrylate (OEGMA), can be achieved through simultaneous ROP and reversible addition–fragmentation chain transfer (RAFT) polymerization to create amphiphilic diblock copolymers. rsc.org

In a different approach, oxidative coupling copolymerization of 2,6-dimethylphenol (B121312) (DMP) with functional monomers containing hydroxyl and amino groups is performed to create functionalized poly(2,6-dimethyl-1,4-phenylene oxide) (PPO) derivatives. researchgate.net The solvent system, often polar and containing methanol, significantly affects the polymerization process. researchgate.net

Role as a Building Block for Functionalized Cyclic Oligomers

The 1,4-dioxane (B91453) framework serves as a versatile scaffold for the synthesis of functionalized cyclic oligomers. Research has demonstrated that the aminolysis of poly-3-hydroxybutyrate (PHB) in a 1,4-dioxane solvent medium can be used for the directed synthesis of functionalized PHA oligomers. mdpi.com This process involves the degradation of the polymer in the presence of bifunctional amines like ethylenediamine (B42938) and 1,4-diaminobutane, leading to chain scission and the formation of aminated PHB oligomers. mdpi.com The rate of this degradation process is observed to be slower in a dioxane medium compared to dimethylformamide (DMF). mdpi.com

The synthesis of lightly branched olefin oligomers can also be functionalized. google.com These oligomers can be converted into branched alcohols, which in turn can be transformed into amphiphilic compounds with surfactant properties. google.com

Table 1: Effect of Amine on PHB Degradation in Dioxane

This table summarizes the molecular weight (Mw) of Poly-3-hydroxybutyrate (PHB) after one hour of degradation in dioxane with different aminating agents at varying reagent-to-polymer ratios.

| Aminating Agent | Reagent to Polymer Ratio | Mw of PHB after 1 hr (kDa) |

| 1,4-diaminobutane (DAB) | 1:10 | 103 |

| 1,4-diaminobutane (DAB) | 1:5 | 58.9 |

| 1,2-ethylene diamine | 1:10 | 388 |

| 1,2-ethylene diamine | 1:5 | 243 |

| Monoethanolamine (MEA) | 1:10 | 498 |

| Monoethanolamine (MEA) | 1:5 | 322 |

Data sourced from MDPI. mdpi.com

Precursor in the Synthesis of Advanced Organic Materials

The structural attributes of the dioxane ring make it a valuable precursor for creating complex and functional organic materials.

The dioxane framework has been utilized in Diels-Alder reactions to construct intricate cyclic systems. A notable example involves the use of 2,3-dimethoxy-2,3-dimethyl-1,4-dioxane as a stable precursor to generate the reactive diene, 2,3-dimethylene-1,4-dioxane. nih.govrsc.org This in situ generated diene undergoes [4+2] cycloaddition reactions with various dienophiles to yield functionalized cyclohexene (B86901) derivatives. nih.govrsc.org These cycloaddition products can then be transformed into intermediates for biologically significant molecules. nih.govrsc.org The reaction conditions, such as the choice of Lewis acid catalyst and temperature, have been optimized to improve the yield of the Diels-Alder adducts. nih.gov

For instance, the reaction of the diene precursor with N-phenylmaleimide in the presence of aluminum chloride (AlCl₃) yielded the corresponding adduct, and the yield could be further improved by adjusting the reaction temperature. nih.gov The resulting adducts from these reactions can undergo further transformations, such as reduction and lactonization, to create even more complex molecular structures. rsc.org

The rigid and well-defined conformational nature of the 1,4-dioxane ring makes it an excellent scaffold for the design of chiral auxiliaries and ligands for asymmetric synthesis. acs.org Researchers have successfully synthesized C₂-symmetric ligands featuring a 1,4-dioxane backbone derived from tartrates. acs.orgacs.orgnih.gov These chiral 1,4-diphenylphosphine ligands, when complexed with rhodium(I), have proven to be highly efficient catalysts for the asymmetric hydrogenation of enamides, yielding chiral amines and β-amino alcohols with excellent enantioselectivities (94% to >99% ee). acs.orgacs.orgnih.gov The conformational rigidity of the six-membered dioxane ring is considered a key factor in stabilizing the metal-ligand chelate conformation, leading to higher enantioselectivities compared to analogous ligands with more flexible five-membered dioxolane rings. acs.org

In a similar vein, new chiral amines with a cyclic 1,2-diacetal skeleton that includes a 1,4-dioxane ring have been synthesized from (2R, 3R)-(+)-tartaric acid. nih.gov These compounds represent a class of ligands that have shown efficiency in enantioselective catalysis. nih.gov Additionally, chiral bis(oxazolines) containing a dioxane ring have been synthesized and applied as ligands in copper-catalyzed enantioselective conjugate addition reactions, achieving enantiomeric excesses up to 50%. unl.pt The stereochemistry of the resulting product was found to be dependent on the configuration of the stereogenic center on the oxazoline (B21484) ring. unl.pt

Table 2: Enantioselective Hydrogenation using Dioxane-Based Chiral Ligands

This table presents the enantiomeric excess (ee) achieved in the rhodium-catalyzed asymmetric hydrogenation of various enamides using chiral ligands possessing a 1,4-dioxane backbone.

| Ligand | Substrate | Enantiomeric Excess (ee) | Product Configuration |

| Ligand 5 | Methyl (Z)-α-acetamidocinnamate | 98% | R |

| Ligand 6 | Methyl (Z)-α-acetamidocinnamate | 99% | R |

| Ligand 7 | Methyl (Z)-α-acetamidocinnamate | >99% | R |

| Ligand 5 | (Z)-N-Acetyl-α-phenyl-β-enamide | 94% | S |

| Ligand 6 | (Z)-N-Acetyl-α-phenyl-β-enamide | 95% | S |

| Ligand 7 | (Z)-N-Acetyl-α-phenyl-β-enamide | 96% | S |

Data derived from The Journal of Organic Chemistry. acs.orgacs.org

Engineering of Dioxane-Containing Frameworks for Specific Material Properties

The incorporation of dioxane units into larger frameworks is a strategy being explored to engineer materials with specific properties. In the field of porous materials, defect engineering of porous aromatic frameworks (PAFs) has been shown to improve the removal of 1,4-dioxane from water. osti.govresearchgate.net By introducing a monofunctionalized end-capping monomer, the framework's topology is disrupted, leading to less densely crosslinked networks and tailored pore structures that exhibit enhanced adsorption of 1,4-dioxane. osti.gov

Furthermore, 1,4-dioxane has been used as a solvent in the synthesis and delamination of covalent organic frameworks (COFs). jiangnan.edu.cnrsc.org For example, the combination of mesitylene (B46885) and 1,4-dioxane as a binary solvent system was found to be optimal for achieving high crystallinity in the synthesis of a specific "thiol-ene" click-synthesized chiral COF. jiangnan.edu.cn The solvent choice plays a critical role as it affects the solubility of the monomers and thus the rate of formation and quality of the crystalline framework. jiangnan.edu.cn Similarly, in the construction of chiral metal-organic frameworks (MOFs), a mixture of 1,4-dioxane and water has been used as the solvent system for the coordination-driven self-assembly process. mdpi.com

Biochemical and Environmental Transformation Pathways

Elucidation of Formation Pathways in Biological Systems

The origins of 2,6-Dimethyl-1,4-dioxane in the environment are not fully understood, but research points towards its formation from naturally occurring organosulfur compounds.

Scientific studies have identified this compound as a product resulting from the thermal degradation of alliin (B105686) and deoxyalliin. chemicalbook.com Alliin is a prominent flavor precursor found in garlic and other Allium species. During processes such as cooking or extraction at elevated temperatures, these organosulfur compounds undergo complex chemical transformations, leading to the formation of a variety of volatile and semi-volatile compounds, including this compound.

Currently, there is a lack of specific research on the direct enzymatic or non-enzymatic biogenesis of this compound within living organisms. However, it is hypothesized that pathways similar to those for 1,4-dioxane (B91453) may be involved, potentially through the dimerization of substituted ethylene (B1197577) glycol derivatives that could be formed from the metabolism of certain precursors. Further research is required to elucidate the specific enzymes and reaction conditions that might lead to its formation in biological systems.

Biodegradation and Bioremediation Studies

While specific studies on the biodegradation of this compound are limited, a significant body of research on the biodegradation of the parent compound, 1,4-dioxane, provides a foundation for understanding the potential fate of its methylated analog in the environment. The presence of methyl groups may influence the rate and efficiency of degradation.

Numerous microorganisms have been identified that can degrade 1,4-dioxane, and it is plausible that some of these may also degrade this compound. These microbes can be broadly categorized into those that use the compound as a sole source of carbon and energy (metabolic degradation) and those that degrade it in the presence of a primary substrate (cometabolic degradation). nih.govnih.gov

One study on the fungus Cordyceps sinensis demonstrated its ability to degrade various methylated 1,4-dioxanes, including 2,3-dimethyl-1,4-dioxane, 2,3,5-trimethyl-1,4-dioxane, and 2,3,5,6-tetramethyl-1,4-dioxane, suggesting that fungal systems may be capable of transforming methylated dioxane structures. asm.org

Table 1: Examples of 1,4-Dioxane Degrading Microorganisms with Potential for this compound Degradation

| Microorganism | Type | Degradation Type | Primary Substrate (for Cometabolism) | Reference |

| Pseudonocardia dioxanivorans CB1190 | Bacterium | Metabolic & Cometabolic | - | berkeley.eduuiowa.edu |

| Mycobacterium sp. PH-06 | Bacterium | Metabolic | - | uiowa.edu |

| Rhodococcus ruber 219 | Bacterium | Metabolic | - | uiowa.edu |

| Variovorax sp. TS13 | Bacterium | Metabolic | - | nih.gov |

| Methylosinus trichosporium OB3b | Bacterium | Cometabolic | Methane | berkeley.edu |

| Mycobacterium vaccae JOB5 | Bacterium | Cometabolic | Propane | berkeley.edu |

| Cordyceps sinensis | Fungus | Metabolic | - | asm.org |

The primary enzymatic mechanism for the aerobic biodegradation of 1,4-dioxane involves monooxygenase enzymes. nih.gov These enzymes catalyze the initial hydroxylation of the dioxane ring, which is often the rate-limiting step in its degradation. nih.gov This initial attack leads to the formation of unstable intermediates that can undergo ring cleavage.

For 1,4-dioxane, the proposed metabolic pathway often involves the formation of 2-hydroxyethoxyacetic acid (HEAA) and ethylene glycol. ethz.ch It is hypothesized that the degradation of this compound would proceed through a similar pathway, initiated by a monooxygenase attack at one of the carbon atoms adjacent to an ether oxygen. The presence of methyl groups could potentially influence the regioselectivity of the enzymatic attack and the subsequent breakdown products.

The degradation of various methylated 1,4-dioxanes by Cordyceps sinensis suggests that the responsible enzymes are not significantly hindered by the presence of methyl groups. asm.org

Specific kinetic data for the aerobic and anaerobic degradation of this compound are not currently available in the scientific literature. However, extensive research on 1,4-dioxane provides insights into the potential degradation kinetics.

Aerobic Degradation: The aerobic biodegradation of 1,4-dioxane can be described by Monod-type kinetics, where the degradation rate is dependent on the substrate concentration. berkeley.edu The presence of co-contaminants can significantly impact the degradation kinetics, with some compounds acting as inhibitors. researchgate.net For example, the cometabolic degradation of 1,4-dioxane is often inhibited by the presence of the primary substrate at high concentrations.

Anaerobic Degradation: The anaerobic biodegradation of 1,4-dioxane is generally considered to be much slower and less efficient than aerobic degradation. nih.gov While some studies have shown evidence of anaerobic degradation under specific conditions, it is not considered a primary removal pathway in most environments. The potential for anaerobic degradation of this compound is likely to be similarly limited.

Table 2: Kinetic Parameters for Aerobic Biodegradation of 1,4-Dioxane by Various Microorganisms (for comparative purposes)

| Microorganism | Max. Specific Degradation Rate (k) (mg/h/mg protein) | Half-Saturation Constant (Ks) (mg/L) | Reference |

| Pseudonocardia dioxanivorans CB1190 | 0.19 | 160 | berkeley.edu |

| Pseudonocardia benzenivorans B5 | 0.1 | 330 | berkeley.edu |

| Afipia sp. D1 | 0.263 | 20.6 | nih.gov |

| Rhodococcus ruber ENV425 (cometabolic) | Not directly comparable | 6.05 (Kc) | nih.gov |

Note: The kinetic parameters for 1,4-dioxane are presented to provide a general understanding of the potential degradation kinetics. These values may differ significantly for this compound.

Environmental Fate and Transport Mechanisms of this compound

The environmental behavior of this compound, a methylated derivative of 1,4-dioxane, is governed by its distinct physicochemical properties, which influence its partitioning between air, water, and soil, as well as its persistence and mobility. While much of the available environmental data pertains to its parent compound, 1,4-dioxane, the addition of methyl groups is known to alter these properties, thereby affecting its environmental fate.

Assessment of Environmental Partitioning (Air, Water, Soil)

The partitioning of this compound in the environment is a critical determinant of its potential for exposure and transport. Like its parent compound, this compound is expected to exhibit high water solubility and low potential for adsorption to soil and sediment. itrcweb.org This is due to the polar nature of the dioxane ring. solubilityofthings.com

Water: Due to its high water solubility, this compound is likely to be highly mobile in aquatic environments. solubilityofthings.com If released into water, a significant percentage is expected to remain in the water column. ca.govindustrialchemicals.gov.au This high mobility in water means it can readily leach from soil into groundwater, leading to the potential for extensive plume migration. itrcweb.orgitrcweb.org

Soil: The potential for this compound to adsorb to soil is anticipated to be low, similar to 1,4-dioxane, which has a low organic carbon partitioning coefficient (Koc). itrcweb.orgitrcweb.org This minimal adsorption contributes to its rapid movement through soil and into groundwater. epa.gov

Air: The volatility of this compound will influence its presence in the atmosphere. While 1,4-dioxane has a relatively high vapor pressure, its low Henry's Law constant indicates that it does not readily volatilize from water. itrcweb.org The methylation in this compound may slightly alter these properties, but it is still expected to be found in the air, particularly from releases to dry soil. itrcweb.orgca.gov However, long-range atmospheric transport is generally considered unlikely for dioxane compounds. ca.gov

| Property | Value for 1,4-Dioxane (for comparison) | Implication for this compound |

|---|---|---|

| Water Solubility | Miscible itrcweb.org | High mobility in water, potential for groundwater contamination. solubilityofthings.com |

| Henry's Law Constant | 4.8 x 10-6 atm-m3/mol itrcweb.org | Low potential for volatilization from water. itrcweb.org |

| Organic Carbon Partitioning Coefficient (Koc) | Low itrcweb.org | Low adsorption to soil and sediment, leading to high mobility. itrcweb.org |

| Vapor Pressure | 38.1 mm Hg ca.gov | Potential for volatilization from dry surfaces. itrcweb.org |

Studies on Abiotic Degradation Processes in Environmental Contexts (e.g., Photolysis)

Abiotic degradation processes, such as photolysis and hydrolysis, are important for the natural attenuation of organic compounds in the environment.

Photolysis: In the atmosphere, the primary degradation pathway for 1,4-dioxane is through reaction with photochemically produced hydroxyl radicals. epa.gov This process is also expected to be the main atmospheric fate for this compound. The half-life of 1,4-dioxane in the atmosphere is estimated to be between one to three days. epa.gov The presence of methyl groups in this compound could potentially influence the rate of this reaction. Direct photolysis of dioxane compounds in surface water is generally not considered a significant degradation pathway. itrcweb.org However, indirect photolysis in the presence of substances like hydrogen peroxide can lead to degradation. acs.org

Hydrolysis: Dioxane compounds are generally resistant to hydrolysis under typical environmental conditions.

Modeling of Environmental Mobility and Persistence Influenced by Methylation

The addition of two methyl groups to the 1,4-dioxane structure to form this compound is expected to influence its environmental behavior. Methylation can affect a compound's water solubility, vapor pressure, and susceptibility to biodegradation. While specific models for this compound are not widely available, the principles of environmental fate modeling suggest that:

Mobility: The high water solubility and low soil adsorption characteristic of the dioxane family suggest that this compound will be a mobile contaminant in groundwater, similar to its parent compound. researchgate.net

Persistence: The resistance of the dioxane ring structure to biodegradation is a key factor in its environmental persistence. slenvironment.com While some microorganisms can degrade 1,4-dioxane, the process is often slow. nih.gov The impact of methylation on the biodegradability of this compound requires specific investigation, as it could either enhance or inhibit microbial degradation. Studies on other substituted dioxanes have shown that the structure of the substituent can impact the rate of biodegradation. industrialchemicals.gov.au

Analytical Methodologies for Trace Detection in Environmental Samples

The accurate detection and quantification of this compound in environmental matrices are crucial for assessing contamination and understanding its fate and transport.

Development of Sensitive and Selective Analytical Techniques

The analysis of dioxane compounds in water samples at low concentrations presents challenges due to their high water solubility, which can lead to poor extraction efficiency with some methods. nih.gov

Commonly used analytical techniques for 1,4-dioxane, which can be adapted for this compound, include:

Gas Chromatography-Mass Spectrometry (GC-MS): This is a standard and widely used method for the analysis of volatile and semi-volatile organic compounds. nih.gov To achieve low detection limits, pre-concentration techniques are often necessary.

Purge-and-Trap GC-MS (e.g., EPA Method 8260): This method is often used for volatile organic compounds, but the high water solubility of dioxanes can result in poor purging efficiency and thus higher detection limits. nih.govitrcweb.org

Solid-Phase Extraction (SPE) followed by GC-MS (e.g., EPA Method 522): This method is commonly used for drinking water analysis and can achieve lower detection limits than purge-and-trap methods. itrcweb.org Various sorbent materials can be used for the SPE step.

Liquid-Liquid Extraction (LLE) followed by GC-MS: This technique has also been developed for the analysis of 1,4-dioxane in water. researchgate.net

| Method | Typical Application | Key Considerations |

|---|---|---|

| Purge-and-Trap GC-MS (e.g., EPA 8260) | Water and Soil Samples | High water solubility can lead to poor purging efficiency and higher detection limits. nih.govitrcweb.org |